Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride

Bioconjugation Drug Delivery Linker Chemistry

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) (CAS 1416771-72-6) is a synthetic, trifunctional polyethylene glycol (PEG)-based linker compound characterized by a central amine core and three terminal carboxylic acid groups. It is primarily classified as a cleavable PEG linker, engineered for the controlled construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C13H24ClNO9
Molecular Weight 373.78 g/mol
Cat. No. B12291067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-Tri-(carboxyethoxymethyl)-methane hydrochloride
Molecular FormulaC13H24ClNO9
Molecular Weight373.78 g/mol
Structural Identifiers
SMILESC(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl
InChIInChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H
InChIKeyACGZZBXQNDTJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino-Tri-(carboxyethoxymethyl)-methane Hydrochloride: Cleavable PEG Linker for ADC and PROTAC Synthesis


Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) (CAS 1416771-72-6) is a synthetic, trifunctional polyethylene glycol (PEG)-based linker compound characterized by a central amine core and three terminal carboxylic acid groups . It is primarily classified as a cleavable PEG linker, engineered for the controlled construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) . Its molecular formula is C13H24ClNO9, and it has a molecular weight of 373.78 g/mol . Unlike simpler, linear PEG linkers, this compound's branched architecture provides a higher density of functional groups, enabling multi-point attachment and the creation of more complex molecular architectures essential for advanced therapeutic modalities .

Why Generic Substitution of Amino-Tri-(carboxyethoxymethyl)-methane Hydrochloride Fails in ADC and PROTAC Development


In ADC and PROTAC development, linker chemistry is a critical determinant of conjugate stability, solubility, and ultimately, therapeutic efficacy [1]. Generic substitution of Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride with a simpler, linear PEG linker (e.g., Amino-PEG4-acid) or a non-cleavable analog is not a functionally equivalent exchange. The unique combination of three carboxylic acid termini, a central amine, and a cleavable PEG spacer confers specific advantages that are not replicated by alternatives . Linear linkers lack the branching architecture required for multi-point conjugation, which can limit drug-to-antibody ratio (DAR) optimization and site-specific payload loading [2]. Furthermore, substituting a cleavable linker with a non-cleavable one fundamentally alters the mechanism of action and intracellular drug release profile, which can drastically impact the therapeutic window [1]. The hydrochloride salt form itself enhances aqueous solubility and handling stability compared to the free base, a critical, quantifiable advantage in laboratory workflows .

Quantitative Evidence Guide for Amino-Tri-(carboxyethoxymethyl)-methane Hydrochloride Selection


Enhanced Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of Amino-Tri-(carboxyethoxymethyl)-methane provides a significant and quantifiable advantage in solubility and handling over its free base counterpart. This directly impacts procurement and laboratory workflow efficiency . Aqueous solubility is critical for biological assays and conjugation reactions, where the use of organic co-solvents like DMSO can be detrimental to protein stability. The salt form enhances solubility and stability, making it particularly valuable for controlled reactions in aqueous environments .

Bioconjugation Drug Delivery Linker Chemistry

Functional Group Density: Trifunctional vs. Bifunctional PEG Linkers for ADC DAR Optimization

Unlike standard bifunctional PEG linkers (e.g., Mal-PEG4-NHS, Amino-PEG4-acid) which can only link two entities, Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride presents three terminal carboxylic acids . This branched, trifunctional design provides a higher local density of reactive sites for conjugation. While no direct, published DAR comparison is available, this architecture offers a clear theoretical advantage for building ADCs with higher drug loads or creating more complex, site-specifically modified constructs [1].

ADC Linker Drug-to-Antibody Ratio Conjugation Chemistry

Cleavable PEG Linker vs. Non-Cleavable Linkers for Controlled Intracellular Payload Release

Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride is explicitly classified as a 'cleavable' linker, a critical distinction from 'non-cleavable' analogs . This designation implies its incorporation of a chemical motif designed to be severed under specific physiological conditions (e.g., enzymatic action, reductive environment, or acidic pH in lysosomes), thereby releasing the attached payload inside the target cell [1][2]. Non-cleavable linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), require complete lysosomal degradation of the antibody for payload release, which can be less efficient for certain payloads or tumor types. The 'cleavable' property is a binary functional differentiator that directly influences the mechanism of action and therapeutic index of the final conjugate [2].

ADC Linker PROTAC Linker Drug Release Kinetics

PEG Backbone Hydrophilicity vs. Alkyl Linkers for Enhanced PROTAC Solubility

The compound's polyethylene glycol (PEG) backbone confers high hydrophilicity, a key advantage over hydrophobic alkyl-based linkers used in PROTAC design [1]. The PEG spacer enhances water solubility and flexibility, which can improve the physicochemical properties and cellular permeability of the final heterobifunctional PROTAC molecule [2]. Poor solubility is a major hurdle in PROTAC development, often leading to precipitation in cell culture media and inaccurate activity measurements. By improving solubility, PEG linkers like this one help ensure more reliable assay data and can improve the developability profile of a PROTAC candidate [2]. The calculated XLogP3 value of -5.100 for the free base form provides a quantitative measure of this high polarity [3].

PROTAC Linker Hydrophilicity Drug Solubility

Optimal Application Scenarios for Amino-Tri-(carboxyethoxymethyl)-methane Hydrochloride


Design and Synthesis of High-DAR Antibody-Drug Conjugates (ADCs)

This linker's trifunctional nature makes it an ideal choice for research teams aiming to construct ADCs with higher drug-to-antibody ratios (DAR) or those exploring site-specific conjugation strategies requiring a high density of reactive handles . The presence of three terminal carboxylic acids allows for the attachment of multiple payload molecules or the creation of branched linker-payload constructs, a capability not possible with standard bifunctional PEG linkers . This can accelerate lead optimization by enabling the rapid generation and screening of diverse ADC libraries with varied drug loads.

Synthesis of Hydrophilic PROTACs with Improved Physicochemical Properties

In PROTAC development, the hydrophilic PEG backbone of this linker directly addresses one of the field's most persistent challenges: poor aqueous solubility [1]. By incorporating this linker, medicinal chemists can improve the solubility and drug-like properties of their chimeric degraders, leading to more reliable biological assays and a higher chance of identifying a viable lead candidate [2]. The quantifiable high polarity (XLogP3 -5.100) makes it a strong candidate when solubility is a known liability of the target protein ligand or the E3 ligase recruiter [3].

Aqueous Bioconjugation Reactions Requiring High Reagent Stability

The hydrochloride salt form provides superior water solubility and handling stability, making it the preferred choice for aqueous bioconjugation reactions where the use of organic co-solvents like DMSO is limited or detrimental to protein stability . This is a critical procurement differentiator for labs performing conjugations on sensitive antibodies or proteins. The ability to achieve a >50 mg/mL concentration in water simplifies reaction setup and purification, reducing experimental variability and saving valuable time .

Construction of Complex Branched Architectures for Multivalent Drug Delivery

The unique branched core structure of this linker provides a robust scaffold for building higher-order, branched macromolecular architectures, such as dendrimers or multivalent drug delivery systems . Its three reactive arms can be orthogonally functionalized to attach targeting ligands, imaging agents, and therapeutic payloads to a single molecular entity. This capability distinguishes it from linear linkers and makes it a valuable building block for researchers in advanced drug delivery and theranostics.

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